molecular formula C14H14BrNO2 B186091 5-bromo-N-(2-isopropylphenyl)-2-furamide CAS No. 314055-67-9

5-bromo-N-(2-isopropylphenyl)-2-furamide

Cat. No.: B186091
CAS No.: 314055-67-9
M. Wt: 308.17 g/mol
InChI Key: QDDAZUOOEGOEBU-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS: 314055-67-9) is a brominated furan derivative with the molecular formula C₁₄H₁₄BrNO₂ and a molecular weight of 308.17 g/mol. Its structure comprises a bromo-substituted furan ring linked via a carboxamide group to a 2-isopropylphenyl moiety. Key physicochemical properties include a density of 1.417 g/cm³, boiling point of 310.2°C, and a flash point of 141.4°C . This compound is classified under the Harmonized System (HS) code 2932190090, indicating its inclusion among non-fused furan derivatives .

Properties

CAS No.

314055-67-9

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

5-bromo-N-(2-propan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H14BrNO2/c1-9(2)10-5-3-4-6-11(10)16-14(17)12-7-8-13(15)18-12/h3-9H,1-2H3,(H,16,17)

InChI Key

QDDAZUOOEGOEBU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₄H₁₈BrN₃O₂
Molecular Weight : 328.22 g/mol
IUPAC Name : 5-bromo-N-(2-isopropylphenyl)furan-2-carboxamide

The compound features a bromine atom and an isopropylphenyl group, which contribute to its reactivity and interaction with biological systems. The furamide structure is significant for its potential biological activity.

Medicinal Chemistry

5-Bromo-N-(2-isopropylphenyl)-2-furamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor effects. Research has shown that derivatives of furan compounds can induce apoptosis in cancer cells by affecting cell signaling pathways.
  • Kinase Inhibition : Similar compounds have been explored for their ability to inhibit specific kinases involved in cancer progression, such as Glycogen Synthase Kinase-3 (GSK-3) and Janus Kinases (JAK) . The bromine substitution may enhance the selectivity and potency of kinase inhibition.

Biological Studies

The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon activation, making it a candidate for photodynamic therapy (PDT):

  • Mechanism of Action : Upon light activation, the compound can produce singlet oxygen, which is highly reactive and can lead to oxidative stress in targeted cells, particularly tumor cells. This mechanism is crucial for its application in PDT .

Material Science

The unique properties of this compound make it suitable for use in material science:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance under various conditions.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in animal models demonstrated significant tumor reduction when combined with light exposure, confirming its potential as a photosensitizer in PDT.

Case Study 2: Kinase Inhibition

Research comparing various furan derivatives indicated that this compound exhibited superior kinase inhibition compared to non-brominated analogs, suggesting that bromination enhances its pharmacological profile.

Comparison with Similar Compounds

5-Bromo-N-(4-Isopropylphenyl)-2-Furamide (CAS: 353785-15-6)

  • Molecular Formula: C₁₄H₁₄BrNO₂ (identical to the target compound).
  • Structural Difference : The isopropyl group is attached at the para position of the phenyl ring, unlike the ortho position in the target compound.
  • Synthesis: Both isomers likely share synthetic routes involving bromination of furan precursors and subsequent amidation .
  • Data Gap: No direct biological or thermodynamic data are available for comparison.

5-Bromo-N-(2-Phenoxyphenyl)-2-Furamide (CAS: 546072-42-8)

  • Molecular Formula: C₁₇H₁₂BrNO₃.
  • Structural Difference: The isopropyl group is replaced with a phenoxy substituent.
  • Electronic Effects: The electron-rich phenoxy group may alter electronic distribution, affecting reactivity or intermolecular interactions.
  • Molecular Weight : 358.19 g/mol (vs. 308.17 g/mol for the target compound), suggesting higher melting/boiling points .

5-Bromo-N-[2-(3-Chlorophenyl)ethyl]-2-Furamide (CAS: 544460-95-9)

  • Molecular Formula: C₁₃H₁₁BrClNO₂.
  • Structural Difference : A 3-chlorophenethyl group replaces the 2-isopropylphenyl moiety.
  • Flexibility: The ethyl linker increases molecular flexibility, which could influence binding kinetics in biological systems.
  • Molecular Weight : 328.59 g/mol, with chlorine contributing to a higher density and boiling point than the target compound .

5-[(2-Bromophenoxy)Methyl]-N-(2-Methylpropyl)Furan-2-Carboxamide (CAS: 693255-86-6)

  • Molecular Formula: C₁₆H₁₈BrNO₃.
  • Structural Difference: Features a bromophenoxymethyl group and a branched 2-methylpropyl amide.
  • Implications: Steric Hindrance: The bulky 2-methylpropyl group may reduce binding affinity in sterically sensitive environments.

5-Bromo-N-(4-Phenylbutyl)-2-Furamide (CAS: 353466-89-4)

  • Safety Profile: Safety data sheets indicate standard handling precautions (e.g., use of dry chemical extinguishers, self-contained breathing apparatus). No specific toxicity data are available, but its structural similarity to the target compound suggests comparable hazards .

Preparation Methods

Synthesis of 5-Bromo-2-Furoyl Chloride

The preparation begins with bromination of 2-furoic acid or its esters. 5-Bromo-2-furoic acid is obtained via bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the corresponding acyl chloride:

5-Bromo-2-furoic acid+SOCl2reflux5-Bromo-2-furoyl chloride+SO2+HCl\text{5-Bromo-2-furoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Bromo-2-furoyl chloride} + \text{SO}2 + \text{HCl}

Reaction Conditions :

  • Solvent : Dry benzene or DCM

  • Temperature : 60–80°C for 2–4 hours

  • Yield : 85–90%

Amide Coupling with 2-Isopropylphenylamine

The acyl chloride reacts with 2-isopropylphenylamine in the presence of a base (e.g., triethylamine) to form the target amide:

5-Bromo-2-furoyl chloride+2-IsopropylphenylamineEt3N, dioxane5-Bromo-N-(2-isopropylphenyl)-2-furamide+HCl\text{5-Bromo-2-furoyl chloride} + \text{2-Isopropylphenylamine} \xrightarrow{\text{Et}_3\text{N, dioxane}} \text{this compound} + \text{HCl}

Optimized Parameters :

  • Molar Ratio : 1:1.2 (acyl chloride:amine)

  • Solvent : Dry dioxane or tetrahydrofuran (THF)

  • Temperature : 25–30°C, 12–18 hours

  • Yield : 84–92%

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexanes)

Palladium-Catalyzed Cross-Coupling Approach

Substrate Preparation

This method employs 5-bromo-2-furoic acid derivatives (e.g., methyl esters) coupled with 2-isopropylphenylamine via Buchwald-Hartwig amidation. Key steps include:

  • Esterification :

    5-Bromo-2-furoic acid+MeOHH+Methyl 5-bromo-2-furoate\text{5-Bromo-2-furoic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 5-bromo-2-furoate}
    • Yield : 95%

  • Catalytic Coupling :

    Methyl 5-bromo-2-furoate+2-IsopropylphenylaminePd catalyst, ligandThis compound\text{Methyl 5-bromo-2-furoate} + \text{2-Isopropylphenylamine} \xrightarrow{\text{Pd catalyst, ligand}} \text{this compound}

Catalytic System :

  • Catalyst : Pd₂dba₃ (2 mol%)

  • Ligand : XPhos or RuPhos (8 mol%)

  • Base : K₃PO₄ (2.5 equiv)

  • Solvent : t-BuOH

  • Temperature : 110–120°C, 18 hours

  • Yield : 75–86%

Comparative Analysis of Methods

Parameter Classical Acylation Pd-Catalyzed Coupling
Yield 84–92%75–86%
Reaction Time 12–18 hours18 hours
Catalyst Cost NoneHigh (Pd-based)
Steric Tolerance ModerateHigh
Scalability Industrial-scaleLab-scale

Key Advantages :

  • Classical Route : Higher yields, lower cost, and scalability for bulk synthesis.

  • Catalytic Method : Superior regioselectivity and compatibility with sensitive substrates.

Industrial-Scale Production Insights

Large-scale synthesis (e.g., >1 kg batches) prioritizes the classical acylation route due to cost-effectiveness:

  • Bromination : Continuous flow reactors improve safety and consistency.

  • Amide Coupling : Automated systems control exothermic reactions and enhance purity.

  • Purity Control : HPLC analysis confirms >98% purity, with residual solvents <0.1%.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 2-isopropylphenyl group slows nucleophilic attack during acylation. Solutions include:

  • Elevated Temperatures : 40–50°C in dioxane.

  • High-Pressure Conditions : Accelerate reaction kinetics in flow reactors.

Bromine Sensitivity

Brominated intermediates are light- and moisture-sensitive. Best practices:

  • Inert Atmosphere : Argon or nitrogen gas.

  • Darkened Reactors : Prevent photodecomposition .

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-N-(2-isopropylphenyl)-2-furamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid derivatives with 2-isopropylaniline. A common method is the use of coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen atmosphere. Key steps include:

  • Activation of the carboxylic acid (e.g., conversion to acyl chloride using thionyl chloride).
  • Amide bond formation with 2-isopropylaniline under basic conditions (e.g., triethylamine).
    Optimization involves controlling temperature (0–25°C), solvent polarity, and stoichiometry of reagents. For instance, excess amine (1.2–1.5 eq.) improves yield, while slow addition of reactants minimizes side products. Purification via column chromatography (hexane:EtOAc) or recrystallization (acetonitrile) ensures purity >95% .

Q. What analytical techniques are essential for characterizing this compound?

Answer: Critical techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substitution patterns (e.g., bromine at C5 of furan, isopropyl group on the aryl ring).
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 324.0521).
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the isopropylphenyl group.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% AUC) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-isopropylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The 2-isopropylphenyl moiety introduces steric hindrance, slowing electrophilic aromatic substitution (EAS) at the ortho position. However, the bromine on the furan ring acts as an electron-withdrawing group, activating the furan toward nucleophilic displacement (e.g., Suzuki coupling). Computational studies (DFT) show that the isopropyl group’s steric bulk reduces accessibility to the amide carbonyl, affecting hydrolysis rates. Reactivity can be tuned by substituting the isopropyl group with smaller alkyl chains (e.g., methyl) .

Q. What contradictory findings exist in the literature regarding the biological activity of structurally analogous brominated furamides, and how can these be resolved?

Answer: Studies on analogs (e.g., 5-bromo-N-(4-cyanophenyl)-2-furamide) report conflicting IC₅₀ values in kinase inhibition assays. Discrepancies arise from:

  • Assay conditions: Varying ATP concentrations (1–10 mM) alter competitive inhibition kinetics.
  • Cellular permeability: LogP differences due to the isopropyl group (predicted LogP = 3.2) vs. cyanophenyl (LogP = 2.8) affect membrane uptake.
    Resolution requires standardized assays (e.g., fixed ATP at Km) and comparative cellular uptake studies using LC-MS/MS quantification .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound derivatives?

Answer: Systematic SAR studies involve:

  • Positional isomerism: Synthesizing 4-bromo or 3-bromo furan analogs to assess halogen positioning effects.
  • Substituent variation: Replacing isopropyl with cyclopropyl or trifluoromethyl groups to modulate steric/electronic profiles.
  • Bioisosteric replacement: Swapping the furan ring with thiophene or pyrole to evaluate heterocycle impact.
    Biological data (e.g., IC₅₀, Ki) are analyzed using multivariate regression models to quantify contributions of lipophilicity (cLogP), polar surface area (PSA), and H-bond donors .

Q. How can researchers address stability issues (e.g., hydrolysis, photodegradation) during long-term storage of this compound?

Answer: Stability challenges include:

  • Hydrolysis of the amide bond: Mitigated by storing at -20°C in anhydrous DMSO or under argon.
  • Photodegradation: Amber vials and light-restricted environments reduce radical formation.
    Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring quantify degradation products (e.g., free 5-bromofuran-2-carboxylic acid) .

Methodological Guidance

Q. What advanced computational methods are recommended for predicting binding modes of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into crystal structures of kinases (e.g., PDB 8XJ) to identify key interactions (e.g., hydrogen bonds with hinge region residues).
  • Molecular dynamics (GROMACS): Simulate ligand-protein complexes (100 ns trajectories) to assess stability of binding poses.
  • Free-energy perturbation (FEP): Calculate relative binding affinities for analogs with modified substituents .

Q. How should researchers design dose-response experiments to evaluate toxicity in cell-based assays?

Answer:

  • Dose range: 0.1–100 μM, with 10-point serial dilutions.
  • Controls: Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis).
  • Endpoint assays: ATP-based viability (CellTiter-Glo) and caspase-3/7 activation (ApoTox-Glo) at 24/48/72 h.
    Data normalization (Z-score) and Hill slope analysis (GraphPad Prism) ensure robust EC₅₀ determination .

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